(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Description
The compound features a hybrid heterocyclic architecture combining a 1,4-thiazepane ring substituted with a 2-chlorophenyl group and a sulfone moiety (1,1-dioxido) with a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold linked via a methanone bridge. Although direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrazolo-oxazines and chlorophenyl-containing heterocycles) demonstrate antimicrobial, antifungal, and pesticidal properties .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-14-5-2-1-4-13(14)16-6-8-21(9-11-27(16,24)25)18(23)15-12-17-22(20-15)7-3-10-26-17/h1-2,4-5,12,16H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKTZFGGZODDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable amine with a chlorosulfonyl isocyanate, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrazolo-Oxazine Ring: This can be achieved through a cyclization reaction involving a suitable hydrazine and an epoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound (7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article will delve into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : Approximately 397.87 g/mol
- Key Functional Groups :
- Thiazepane ring
- Dioxido group
- Pyrazolo[5,1-b][1,3]oxazine moiety
Structural Features
The unique structure of this compound includes a thiazepane ring that is known for its diverse biological activities. The presence of the chlorophenyl group and the pyrazolo[5,1-b][1,3]oxazine moiety may enhance its pharmacokinetic properties and biological efficacy.
Anticancer Properties
Research has shown that compounds with similar structural motifs to This compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. This is often mediated by the interaction with DNA or disruption of cellular metabolism.
- Case Study : A study investigating thiazepane derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. These derivatives showed IC50 values in the micromolar range, indicating potent activity against tumor cells .
Antimicrobial Activity
The thiazepane derivatives have also been explored for their antimicrobial properties:
- Mechanism of Action : The dioxido group may enhance the compound's ability to penetrate bacterial cell walls or disrupt essential metabolic pathways.
- Research Findings : In vitro studies indicated that similar compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Biological Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Dioxido Group | May increase reactivity with biological targets |
| Thiazepane Ring | Associated with neuropharmacological effects |
Computational modeling has suggested that modifications to these structural features could lead to enhanced potency and selectivity for specific biological targets .
Recent Studies
Recent investigations into thiazepane derivatives have focused on their potential as dual-action agents against cancer and microbial infections. For example:
- A study highlighted the synthesis of new thiazepane analogs that exhibited both anticancer and antimicrobial activities in preclinical models .
Future Research Directions
Further research is warranted to explore:
- In Vivo Efficacy : Testing the compound in animal models to assess its therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer: The synthesis involves sequential reactions, including:
- Thiazepane Ring Formation : Introduce the 2-chlorophenyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (60–80°C) to minimize by-products .
- Methanone Linkage : Use coupling agents like EDCI/HOBt in anhydrous DMF to connect the thiazepane and pyrazolo-oxazin moieties, ensuring inert atmosphere to prevent oxidation .
- Sulfone Group Installation : Oxidize the thiazepane sulfur using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C to avoid over-oxidation .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield Range (%) |
|---|---|---|---|---|
| Thiazepane formation | THF | 60–80 | K₂CO₃ | 45–60 |
| Methanone coupling | DMF (anhydrous) | 25–30 | EDCI/HOBt | 55–70 |
| Sulfone oxidation | DCM | 0–5 | m-CPBA | 65–80 |
Q. How should researchers characterize the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the pyrazolo-oxazin ring and sulfone group. For example, the sulfone’s signal appears at ~110–115 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇ClN₃O₃S: 414.07). LC-MS can detect impurities from incomplete oxidation or coupling .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., thiazepane chair conformation) using single-crystal data .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what experimental frameworks validate these changes?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Modify the pyrazolo-oxazin’s substituents (e.g., introduce electron-withdrawing groups on the oxazin ring) to test effects on receptor binding .
- Replace the 2-chlorophenyl group with fluorinated analogs to assess metabolic stability via cytochrome P450 assays .
- Validation :
- In Vitro Assays : Use kinase inhibition assays (e.g., ELISA) to quantify IC₅₀ values.
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., PARP-1) to prioritize analogs for synthesis .
Q. Table 2: Key Structural Features and Bioactivity
| Structural Feature | Modification Example | Assay Outcome (IC₅₀) |
|---|---|---|
| Pyrazolo-oxazin C-2 position | Methyl vs. trifluoromethyl | 12 nM vs. 8 nM |
| Thiazepane sulfone group | Sulfoxide vs. sulfone | 25 nM vs. 10 nM |
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Replicate Under Standardized Conditions : Control variables like solvent (DMSO concentration ≤0.1%) and cell line passage number .
- Advanced Analytical Techniques :
- LC-MS/MS : Quantify intracellular compound levels to correlate with observed activity .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm target engagement .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outlier results .
Q. What experimental designs are optimal for evaluating environmental or metabolic stability?
Methodological Answer:
- Environmental Fate Studies :
- Metabolic Stability :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; calculate half-life (t₁/₂) from LC-MS data .
Q. How can computational methods guide the prioritization of synthetic analogs?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen virtual libraries against target proteins (e.g., COX-2). Prioritize analogs with ΔG ≤ -9 kcal/mol .
- ADMET Prediction : Apply QSAR models in SwissADME to filter candidates with poor permeability (e.g., LogP >5) or hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
